7-Chloroisoquinolin-5-amine
Overview
Description
7-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-5-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method involves the reaction of 7-chloroisoquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by amination using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often optimized for yield and purity. These processes typically use continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it to 7-aminoisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7-Aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Chloroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research has explored its potential as an antimalarial, anticancer, and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinolin-5-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, its antimalarial activity could involve inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
- 7-Chloroisoquinolin-8-amine
- 3-Chloroisoquinolin-5-amine
- 7-Chloroquinoline
Comparison: 7-Chloroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 7-Chloroisoquinolin-8-amine, it may exhibit different pharmacological properties due to the position of the chlorine and amine groups. Similarly, 3-Chloroisoquinolin-5-amine has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
7-chloroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNAMATBRCQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659435 | |
Record name | 7-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-70-4 | |
Record name | 7-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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